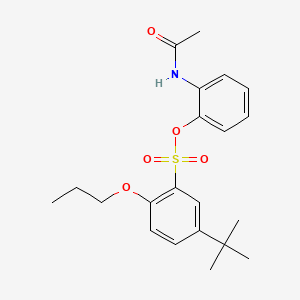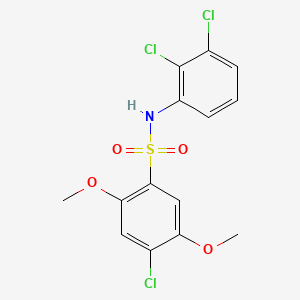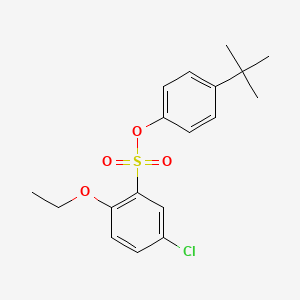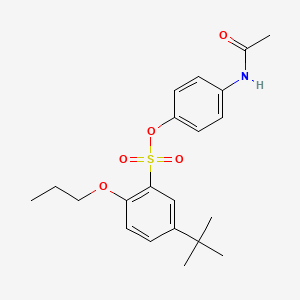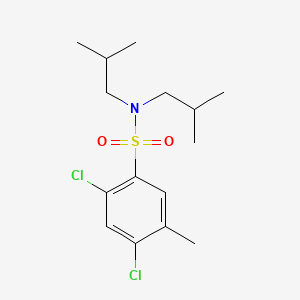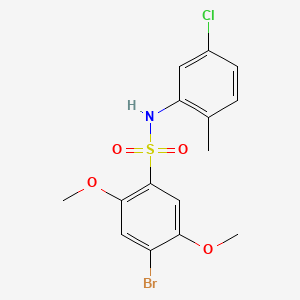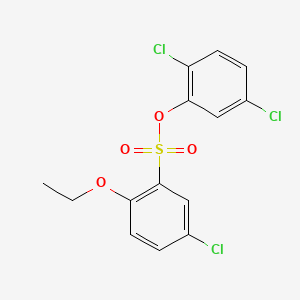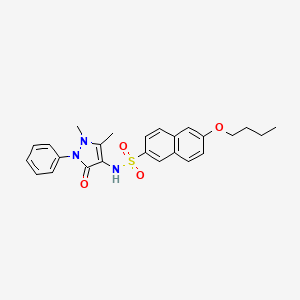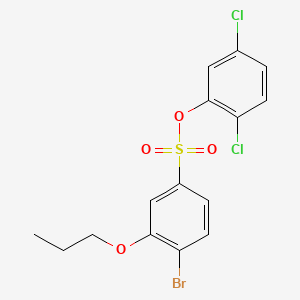
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, commonly known as BDP, is a chemical compound that has been widely studied for its potential therapeutic applications. BDP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用機序
The exact mechanism of action of BDP is not fully understood, but it is thought to act as a serotonin and dopamine receptor antagonist. BDP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects. Additionally, BDP has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Biochemical and Physiological Effects:
BDP has been found to have a range of biochemical and physiological effects. In animal models, BDP has been shown to decrease locomotor activity, increase social interaction, and reduce anxiety-like behavior. BDP has also been found to reduce the release of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, BDP has been shown to modulate the activity of the HPA axis, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
One advantage of using BDP in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, BDP has been found to have a relatively low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of using BDP in lab experiments is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet fully understood.
将来の方向性
There are several future directions for research on BDP. One area of interest is investigating its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications in humans. Finally, it may be of interest to investigate the potential use of BDP in combination with other compounds for the treatment of psychiatric and inflammatory diseases.
合成法
The synthesis of BDP involves the reaction of 2,5-dimethyl-4-bromobenzenesulfonyl chloride with 2,5-dichlorophenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography or recrystallization.
科学的研究の応用
BDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. BDP has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in rats. Additionally, BDP has been shown to have anti-inflammatory properties, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrCl2N2O2S/c1-12-10-18(13(2)9-15(12)19)26(24,25)23-7-5-22(6-8-23)17-11-14(20)3-4-16(17)21/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTSQKJTWNBYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




